![molecular formula C15H13BrO B14023252 4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 4’ position, two methyl groups at the 2’ and 5’ positions, and an aldehyde group at the 3 position on the biphenyl structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4’ position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product by maintaining optimal reaction conditions throughout the process .
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: 4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde depends on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the bromine atom .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1,1’-biphenyl
- 2,5-Dimethyl-1,1’-biphenyl
- 3-Bromo-2’,5’-dimethyl-1,1’-biphenyl
Uniqueness
4’-Bromo-2’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-donating and electron-withdrawing groups on the biphenyl structure allows for a wide range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C15H13BrO |
|---|---|
Peso molecular |
289.17 g/mol |
Nombre IUPAC |
3-(4-bromo-2,5-dimethylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H13BrO/c1-10-7-15(16)11(2)6-14(10)13-5-3-4-12(8-13)9-17/h3-9H,1-2H3 |
Clave InChI |
WPLFZBZEGRXEGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)C)C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




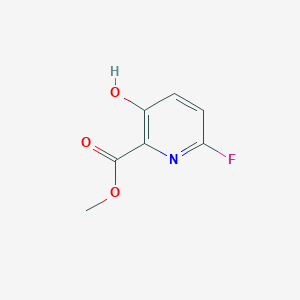



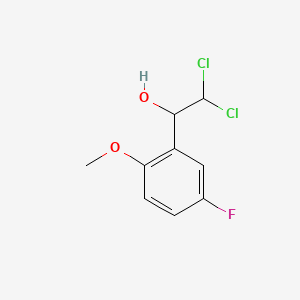

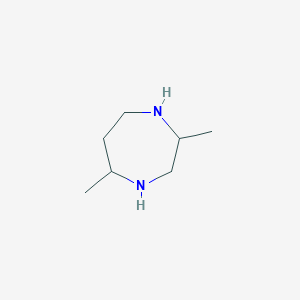

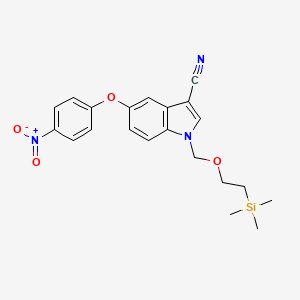
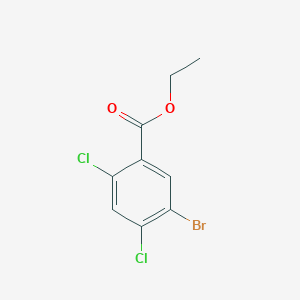
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)

